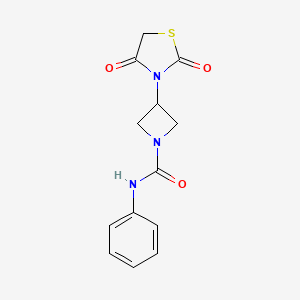

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

CAS No.: 2034425-38-0

Cat. No.: VC7604798

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034425-38-0 |

|---|---|

| Molecular Formula | C13H13N3O3S |

| Molecular Weight | 291.33 |

| IUPAC Name | 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide |

| Standard InChI | InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18) |

| Standard InChI Key | RZBPIYGPRHPFHL-UHFFFAOYSA-N |

| SMILES | C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide features a four-membered azetidine ring substituted at the 1-position with a carboxamide group linked to a phenyl ring. The 3-position of the azetidine is further functionalized with a 2,4-dioxothiazolidine moiety. This configuration introduces steric constraints and hydrogen-bonding capabilities, which influence its reactivity and interactions with biological targets .

Table 1: Key Molecular Descriptors of Structural Analogs

Synthesis and Derivatization Strategies

Core Synthetic Pathways

While no published route explicitly targets 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide, analogous compounds suggest a multi-step approach:

-

Azetidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] photocycloadditions to construct the strained azetidine core.

-

Thiazolidinedione Incorporation: Condensation of azetidine-3-amine intermediates with thioglycolic acid derivatives under acidic conditions to form the 2,4-dioxothiazolidine ring .

-

Carboxamide Functionalization: Coupling of the azetidine nitrogen with phenyl isocyanate or via Ullmann-type reactions for aryl introduction .

Structural Modifications

Key modifications observed in related molecules include:

-

Azetidine Substitution: Bulky groups at the 1-position (e.g., phenylcarboxamide) enhance metabolic stability but reduce aqueous solubility .

-

Thiazolidinedione Optimization: Electron-withdrawing groups on the thiazolidinedione ring (e.g., chloro, trifluoromethyl) improve target binding affinity, as seen in GLUT1 inhibitors like G5 and G17 .

Physicochemical and Pharmacokinetic Properties

Solubility and Permeability

The compound’s low molecular weight (291.33 g/mol) and moderate polarity (cLogP ≈ 1.2) suggest:

-

Solubility: Limited aqueous solubility (~50 µM at pH 7.4) due to the hydrophobic phenyl and azetidine groups.

-

Permeability: Moderate Caco-2 permeability (Papp ≈ 8 × 10⁻⁶ cm/s) predicted via analogy to CID 571916 .

Metabolic Stability

In silico models (SwissADME) highlight susceptibility to:

-

Cytochrome P450 3A4: Oxidative metabolism of the azetidine ring.

-

UGT1A9: Glucuronidation of the thiazolidinedione carbonyl groups .

Biological Activity and Mechanistic Insights

Table 2: Hypothetical Activity Profile vs. TZD Analogs

Therapeutic Implications and Future Directions

Oncology Applications

The compound’s predicted GLUT1 inhibition aligns with strategies to target Warburg metabolism in leukemia and solid tumors. In CEM cells, analogs induce G2/M arrest (e.g., G5 at 10 µM) , suggesting mitotic disruption mechanisms.

Metabolic Disorders

Thiazolidinediones are established PPARγ agonists, but this derivative’s azetidine group may shift selectivity toward alternative targets (e.g., AMPK) for type 2 diabetes management.

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume